molecular formula C16H18ClN5 B12211444 5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211444
M. Wt: 315.80 g/mol
InChI Key: HIRDHLXCPVGAOY-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a hydrazinyl group attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the chlorophenyl group: This can be accomplished through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and bases like sodium hydride or potassium tert-butoxide are used.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine
  • 5-(1-(tert-butyl)-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine is unique due to the specific combination of functional groups attached to the pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C16H18ClN5/c1-16(2,3)13-8-14(21-18)22-15(20-13)11(9-19-22)10-6-4-5-7-12(10)17/h4-9,21H,18H2,1-3H3

InChI Key

HIRDHLXCPVGAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3Cl

Origin of Product

United States

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